n-(4-fluorobenzyl)-4-methylbenzamide
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Overview
Description
n-(4-fluorobenzyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-fluorobenzyl)-4-methylbenzamide typically involves the reaction of 4-fluorobenzylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
n-(4-fluorobenzyl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
n-(4-fluorobenzyl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(4-fluorobenzyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar fluorophenyl group but differs in its overall structure and functional groups.
4-Fluorobenzylamine: This compound contains the same fluorophenyl group but lacks the benzamide moiety.
Uniqueness
n-(4-fluorobenzyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H14FNO |
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Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
ARJVWWRNAIYRPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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